tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate
Description
Structure and Key Features:
This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group attached via a methylene bridge to a (3S,4S)-4-methylpyrrolidin-3-yl moiety. Its stereochemistry and substituents make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring precise spatial arrangements .
Properties
CAS No. |
351369-20-5 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl-[[(3R,4R)-4-methylpyrrolidin-3-yl]methyl]carbamic acid |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13(10(14)15)11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
InChI Key |
IKMYJVLUVPHIMD-DTWKUNHWSA-N |
SMILES |
CC1CNCC1CNC(=O)OC(C)(C)C |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1CN(C(=O)O)C(C)(C)C |
Canonical SMILES |
CC1CNCC1CN(C(=O)O)C(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring
Industrial Production Methods
In an industrial setting, the compound is likely produced using large-scale chemical reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the pyrrolidinyl ring to pyrrolidinone.
Reduction: : Reduction of the carbamate group to an amine.
Substitution: : Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Pyrrolidinone derivatives.
Reduction: : Amines.
Substitution: : Derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.
Comparison with Similar Compounds
tert-Butyl ((3S,4S)-4-Methylpyrrolidin-3-yl)carbamate (CAS 147459-52-7)
tert-Butyl N-{[(2S,4S)-4-Fluoropyrrolidin-2-yl]methyl}carbamate Hydrochloride
tert-Butyl ((3S,4R)-1-Benzyl-4-(4-Chlorophenyl)pyrrolidin-3-yl)carbamate (CAS 1212076-16-8)
- Structural Difference : Benzyl and 4-chlorophenyl substituents; stereochemistry (3S,4R).
- Impact: Increased steric bulk and lipophilicity. Potential for π-π interactions with aromatic drug targets .
tert-Butyl N-[(3S,4S)-4-(Trifluoromethyl)pyrrolidin-3-yl]carbamate (CAS 2306245-97-4)
- Structural Difference : Trifluoromethyl group at the 4-position.
- Impact :
Comparative Analysis Table
| Compound Name | Substituents/Modifications | Stereochemistry | Key Properties | Applications |
|---|---|---|---|---|
| Target Compound | 4-Methyl, methylene bridge | (3S,4S) | Balanced lipophilicity, chiral purity | Intermediate for chiral APIs |
| CAS 147459-52-7 | 4-Methyl | (3S,4S) | Lower MW, higher solubility | Simplified synthetic routes |
| 4-Fluoropyrrolidine derivative (HCl salt) | 4-Fluoro | (2S,4S) | Improved solubility (salt form) | CNS-targeting candidates |
| 4-(Trifluoromethyl) analog | 4-CF3 | (3S,4S) | High metabolic stability | Antiviral/anticancer agents |
| 4-Chlorophenyl-benzyl derivative | 4-Cl-Ph, benzyl | (3S,4R) | Aromatic interactions | Kinase inhibitors |
Research Findings and Trends
- Stereochemical Influence : The (3S,4S) configuration in the target compound is critical for binding to chiral receptors, as seen in analogs used in protease inhibitors .
- Substituent Effects :
- Synthetic Challenges : Multi-step routes (e.g., coupling, deprotection) are common, with yields ranging from 40–70% for Boc-protected intermediates .
Biological Activity
tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate, also known by its CAS number 2102410-18-2, is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a pyrrolidine ring, which are significant in influencing its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- CAS Number : 2102410-18-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group allows for covalent bonding with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The steric hindrance provided by the tert-butyl group may enhance binding affinity and selectivity toward target enzymes or receptors.
1. Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective properties, particularly in models of neurodegeneration. For instance, it has been shown to mitigate the cytotoxic effects of amyloid beta (Aβ) on astrocytes, which are crucial for neuronal health. In vitro studies demonstrated that the compound improved cell viability in astrocytes exposed to Aβ1-42, suggesting a protective mechanism against oxidative stress and inflammation induced by neurotoxic agents .
| Study Parameter | Control Group | Aβ1-42 Treatment | Aβ1-42 + Compound Treatment |
|---|---|---|---|
| Cell Viability (%) | 100 | 43.78 ± 7.17 | 62.98 ± 4.92 |
| TNF-α Levels (pg/mL) | Baseline | Elevated | Reduced |
2. Antioxidant Activity
The compound has been evaluated for its antioxidant effects in vivo, particularly against scopolamine-induced oxidative stress. It was found to significantly reduce malondialdehyde (MDA) levels—a marker of lipid peroxidation—indicating a decrease in oxidative damage . This suggests that this compound may have potential applications in treating conditions characterized by oxidative stress.
3. Enzyme Inhibition
In addition to its neuroprotective effects, this compound has shown promise as an inhibitor of certain enzymes related to neurodegenerative diseases. It functions as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic transmission and could be beneficial in conditions like Alzheimer’s disease .
Case Studies
A notable case study involved the administration of this compound in a rat model subjected to scopolamine-induced cognitive impairment. The study reported improvements in cognitive function as assessed by behavioral tests, alongside biochemical analyses showing reduced oxidative stress markers .
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate, and what key reaction conditions influence yield and purity?
The synthesis typically involves carbamate protection of a pyrrolidine-derived amine. Key steps include:
Q. Critical Factors :
Q. How can researchers confirm the stereochemical configuration of this compound?
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL () resolves absolute stereochemistry .
- NMR Spectroscopy : Coupling constants (e.g., ) between protons on the pyrrolidine ring and methyl group verify relative configuration .
- Optical Rotation : Comparison with literature values for enantiomeric purity .
Advanced Research Questions
Q. In multi-step syntheses, how does the tert-butyl carbamate group influence subsequent reactions, and what strategies mitigate unwanted side reactions?
The Boc group is acid-labile and can hydrolyze under acidic conditions (e.g., TFA), but it is stable under basic and nucleophilic conditions. Challenges include:
- Pd-Catalyzed Cross-Couplings : Boc-protected amines may coordinate to Pd, reducing catalytic efficiency. Strategies:
- Use Pd(PPh₃)₂Cl₂/CuI systems with Et₃N in THF to minimize deprotection .
- Add catalytic DMAP to suppress unwanted coordination .
- Steric Hindrance : The bulky Boc group can hinder access to reactive sites. Solutions:
Q. When encountering discrepancies in NMR data for intermediates derived from this compound, what analytical approaches resolve structural ambiguities?
- 2D NMR (HSQC, HMBC) : Maps - correlations to confirm connectivity (e.g., distinguishing regioisomers) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula for unexpected byproducts (e.g., Boc hydrolysis products) .
- Comparative Analysis : Cross-reference with published spectra of analogous pyrrolidine carbamates .
Case Study : If a synthetic intermediate shows anomalous NMR peaks at δ 5.2 ppm, suspect residual Boc-protecting reagent (Boc₂O) or hydrolysis products. Confirm via NMR (absence of carbonyl peaks at ~155 ppm) .
Q. How do variations in the pyrrolidine ring’s substituents (e.g., methyl group position) affect the compound’s reactivity in medicinal chemistry applications?
- Steric Effects : The (3S,4S)-4-methyl group imposes conformational rigidity, influencing binding to biological targets (e.g., enzymes or receptors) .
- Electronic Effects : Methyl substitution alters electron density on the pyrrolidine nitrogen, modulating nucleophilicity in deprotection or alkylation reactions .
Table : Substituent Impact on Deprotection Kinetics (TFA-mediated)
| Substituent Position | Deprotection Time (hr) | Notes |
|---|---|---|
| 4-Methyl (3S,4S) | 1–2 | Steric hindrance slows acid penetration . |
| 3-Methyl (3R,4R) | 0.5–1 | Reduced steric bulk accelerates reaction . |
Q. What computational methods are effective for predicting the stability and reactivity of this compound in solution?
- DFT Calculations : Model hydrolysis pathways (e.g., Boc deprotection under acidic conditions) using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DCM) to predict solubility and aggregation tendencies .
Example : DFT studies show that protonation of the pyrrolidine nitrogen increases Boc group lability by 15–20 kcal/mol, aligning with experimental TFA deprotection rates .
Q. How can researchers address contradictions in reported crystallographic data for derivatives of this compound?
- Re-refinement : Reanalyze raw diffraction data using SHELX or OLEX2 to check for overfitting or missed symmetry elements .
- Twinned Crystal Analysis : Use SHELXL’s TWIN/BASF commands to model twinning in challenging datasets .
Note : For derivatives with flexible side chains, disorder modeling (PART commands in SHELXL) improves R-factor accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
